molecular formula C12H12S B1626758 2-Allyl-6-methylbenzo[b]thiophene CAS No. 89816-56-8

2-Allyl-6-methylbenzo[b]thiophene

Cat. No.: B1626758
CAS No.: 89816-56-8
M. Wt: 188.29 g/mol
InChI Key: LCUHYXZFALTUBR-UHFFFAOYSA-N
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Description

2-Allyl-6-methylbenzo[b]thiophene is a heterocyclic compound featuring a thiophene ring fused with a benzene ring, along with allyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives . Another method includes the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-methylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.

Scientific Research Applications

2-Allyl-6-methylbenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Allyl-6-methylbenzo[b]thiophene exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

2-Allyl-6-methylbenzo[b]thiophene can be compared with other thiophene derivatives, such as:

    2-Methylbenzo[b]thiophene: Similar in structure but lacks the allyl group.

    2-Allylbenzo[b]thiophene: Similar but lacks the methyl group.

    6-Methylbenzo[b]thiophene: Similar but lacks the allyl group.

The presence of both allyl and methyl groups in this compound provides unique chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

6-methyl-2-prop-2-enyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-3-4-11-8-10-6-5-9(2)7-12(10)13-11/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUHYXZFALTUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523783
Record name 6-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89816-56-8
Record name 6-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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